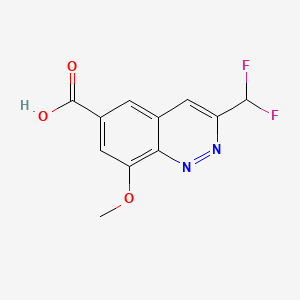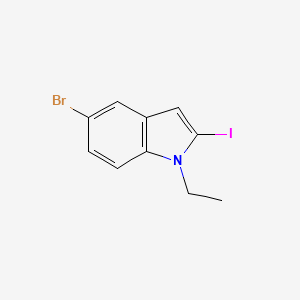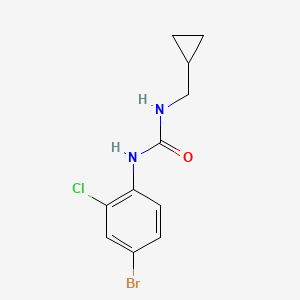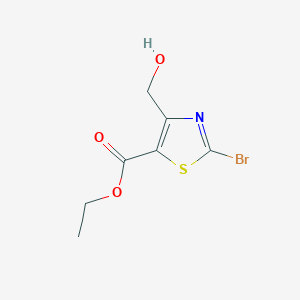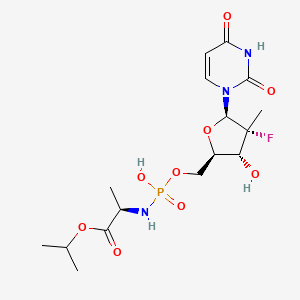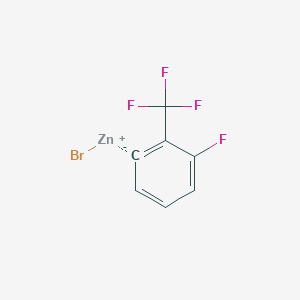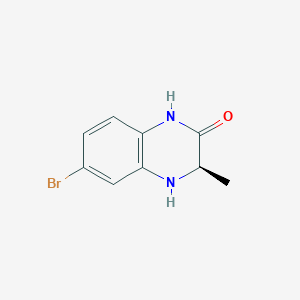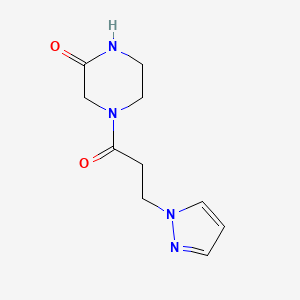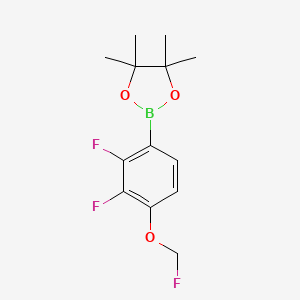
2-BenZyloxy-4-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyloxy-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the benzyloxy and fluorine substituents on the phenyl ring imparts unique reactivity and selectivity to the compound, making it a versatile tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-4-fluorophenylzinc bromide typically involves the reaction of 2-benzyloxy-4-fluorophenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Benzyloxy-4-fluorophenyl bromide+Zn→2-Benzyloxy-4-fluorophenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes the purification of starting materials, precise control of temperature and reaction time, and the use of advanced techniques to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyloxy-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Carbonyl Compounds: For addition reactions.
Major Products
Biaryl Compounds: From cross-coupling reactions.
Substituted Phenyl Compounds: From substitution reactions.
Alcohols: From addition reactions to carbonyl compounds.
Applications De Recherche Scientifique
2-Benzyloxy-4-fluorophenylzinc bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used to construct complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of functional materials.
Biological Studies: Investigated for its potential biological activity and interactions.
Mécanisme D'action
The mechanism of action of 2-Benzyloxy-4-fluorophenylzinc bromide involves its role as a nucleophile in various reactions. The zinc atom coordinates with the phenyl ring, enhancing its nucleophilicity and facilitating the formation of carbon-carbon bonds. The benzyloxy and fluorine substituents influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc Bromide: Lacks the benzyloxy and fluorine substituents, resulting in different reactivity.
4-Fluorophenylzinc Bromide: Similar but lacks the benzyloxy group.
2-Benzyloxyphenylzinc Bromide: Similar but lacks the fluorine substituent.
Uniqueness
2-Benzyloxy-4-fluorophenylzinc bromide is unique due to the combined presence of the benzyloxy and fluorine substituents, which impart distinct electronic and steric properties. This combination enhances its reactivity and selectivity in various synthetic applications, making it a valuable reagent in organic chemistry.
Propriétés
Formule moléculaire |
C13H10BrFOZn |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-3-phenylmethoxybenzene-4-ide |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-7,9H,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
SFDOWXYFYYVFAU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)COC2=[C-]C=CC(=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


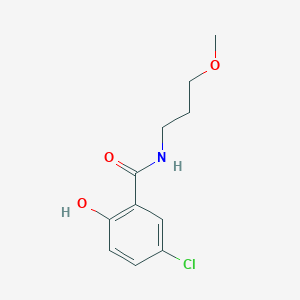

![9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14900061.png)
![tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide](/img/structure/B14900069.png)
